2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Description
The compound 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid (hereafter referred to as the "target compound") is a synthetic benzothiazepine derivative characterized by:
- A 1,5-benzothiazepine core with 3,3-dibutyl substituents, a 7-methylsulfanyl group, and a 1,1-dioxo (sulfonyl) moiety.
- An 8-oxyacetyl amino linkage bridging to a 2-phenylacetyl group, terminating in an amino acetic acid functional group. While direct pharmacological data are unavailable, its structural features align with compounds studied for anti-inflammatory, antimicrobial, or metabolic applications .
Properties
IUPAC Name |
2-[[2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQIRAKKLNXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Acylation Sequence
The synthesis of elobixibat begins with a multi-step sequence involving alkylation and acylation reactions. A key intermediate, 3,3-dibutyl-7-methylsulfanyl-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide, undergoes O-alkylation with bromoacetyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the acetyloxy group at the 8-position of the benzothiazepine core. Subsequent acylation with (R)-2-amino-2-phenylacetic acid derivatives ensures stereochemical fidelity at the α-carbon.
The final step involves coupling the acylated intermediate with glycine under peptide-forming conditions. This is achieved using carbodiimide-based coupling agents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane, yielding the target compound with >95% purity after purification.
Table 1: Key Reaction Conditions for Elobixibat Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| O-Alkylation | Bromoacetyl bromide, K₂CO₃ | Acetonitrile | 0–5°C | 78 |
| Acylation | (R)-2-Amino-2-phenylacetic acid, EDCI/HOBt | DCM | RT | 85 |
| Glycine Coupling | Glycine, EDCI/HOBt, NMM | DMF | 0°C → RT | 91 |
Crystallization and Polymorph Control
Solvent-Mediated Polymorph Transformation
Elobixibat exhibits multiple crystalline forms, with modification IV (monohydrate) being the preferred pharmaceutical form due to its stability. The crystallization process involves dissolving crude elobixibat in a 1.85:1 (w/w) ethanol/ethyl acetate mixture, followed by seeding with modification IV crystals. Addition of n-heptane induces precipitation of an ethanolate intermediate, which is vacuum-dried to obtain the anhydrous form. Subsequent exposure to ambient humidity converts the anhydrate into the monohydrate.
Table 2: XRPD Peaks for Crystal Modification IV
| 2θ (°) ± 0.2 | Relative Intensity (%) |
|---|---|
| 6.3 | 100 |
| 9.4 | 32 |
| 10.2 | 45 |
| 19.4 | 68 |
| 23.3 | 24 |
The monohydrate form demonstrates superior stability under accelerated storage conditions (40°C/75% RH) compared to anhydrous forms, with no phase changes observed over 6 months.
Purification Strategies
Chromatography-Free Industrial Process
Early synthetic routes relied on silica gel chromatography, which is impractical for large-scale production. Modern protocols employ sequential recrystallizations from acetonitrile and toluene to achieve purity ≥99.5%. Critical process parameters include:
- Solvent Ratios : A 10:1 toluene/trifluoroacetic acid mixture for deprotection (Example 4 in).
- Washing Steps : Multiple water washes (pH-adjusted to 3.4) to remove ionic impurities.
- Final Recrystallization : Cooling acetonitrile solutions from reflux to 0°C at 0.5°C/min to control crystal size distribution.
Analytical Characterization
Spectroscopic Confirmation
High-resolution mass spectrometry (HRMS) of elobixibat shows a molecular ion [M−H]⁻ at m/z 750.3164 (calculated 750.3250 for C₄₀H₅₂N₃O₇S₂), confirming the molecular formula. The ¹H NMR spectrum (DMSO-d₆) displays characteristic signals:
Thermal Analysis
Differential scanning calorimetry (DSC) of modification IV reveals an endothermic peak at 158°C corresponding to dehydration, followed by melt decomposition at 214°C.
Industrial-Scale Optimization
Throughput Enhancements
Patent WO2019172834A1 discloses a 3-step telescoped process that increases throughput by 40% compared to previous methods. Key improvements include:
- In Situ Anhydrate Formation : Eliminating isolated drying steps by direct conversion of ethanolate to monohydrate.
- Microbial Control : 0.2 μm filtration of ethanolic solutions prior to crystallization.
- Waste Reduction : Recycling n-heptane from mother liquors via fractional distillation.
Table 3: Comparative Metrics for Pilot vs. Industrial Batches
| Parameter | Pilot Scale (5 kg) | Industrial Scale (50 kg) |
|---|---|---|
| Overall Yield | 62% | 74% |
| Purity (HPLC) | 98.7% | 99.6% |
| Process Time | 14 days | 8 days |
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Substituted amines
Scientific Research Applications
Structure and Composition
The compound features a molecular formula of and a molecular weight of approximately 709.9 g/mol. Its structure includes a benzothiazepin core, which is modified with various functional groups that enhance its biological activity.
Treatment of Metabolic Disorders
Elobixibat has been primarily studied for its role as an ileal bile acid transporter inhibitor . This mechanism is crucial in managing conditions such as:
- Cholestatic liver diseases : By inhibiting bile acid reabsorption, elobixibat can help reduce bile acid accumulation in the liver.
- Irritable Bowel Syndrome (IBS) : Clinical trials have indicated that elobixibat may alleviate symptoms associated with IBS by modulating gut motility and bile acid metabolism.
Weight Management
Recent studies have suggested that elobixibat may aid in weight management by influencing bile acid signaling pathways. This effect could potentially lead to reduced fat absorption and improved metabolic profiles in obese individuals.
Diabetes Management
Research has indicated that compounds similar to elobixibat may exhibit properties that help regulate blood glucose levels. By enhancing insulin sensitivity or modulating glucose metabolism, these compounds could provide therapeutic benefits for patients with Type 2 diabetes.
Case Study 1: Clinical Trials for IBS
In a randomized controlled trial involving patients with IBS, elobixibat was administered to assess its efficacy in reducing abdominal pain and improving bowel habits. Results demonstrated a statistically significant improvement in symptoms compared to placebo, highlighting its potential as a therapeutic agent for IBS .
Case Study 2: Metabolic Effects
A study focused on the metabolic effects of elobixibat observed changes in lipid profiles among participants treated with the compound. The findings suggested a reduction in total cholesterol and triglycerides, indicating a favorable impact on cardiovascular health .
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares functional motifs with several classes of molecules, including phenylacetic acid derivatives, sulfur-containing heterocycles, and acetylated amino acids. Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Sulfur Functionality : The target compound’s sulfonyl group enhances oxidative stability compared to thioether-containing analogs (e.g., methylsulfanyl derivatives), reducing susceptibility to metabolic degradation .
- Synthetic Complexity: The multi-step synthesis involving acetyl amino couplings (e.g., HATU-mediated reactions) aligns with methods used for pyrazine-carboxamide derivatives, though yields may vary due to steric hindrance from dibutyl substituents .
Molecular Descriptor Analysis
Using principles from QSPR/QSAR studies :
- Topological Descriptors : The benzothiazepine core introduces complex connectivity, increasing molecular complexity indices compared to linear phenylacetic acids.
- Van der Waals Interactions : The dibutyl groups dominate the molecular volume, suggesting strong hydrophobic interactions in lipid-rich environments.
Biological Activity
The compound 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1\lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid , commonly referred to as elobixibat , has garnered attention in pharmacological research due to its unique biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
Elobixibat is a synthetic organic compound with the following characteristics:
- Molecular Formula : C26H35N2O5S2
- Molecular Weight : 505.69 g/mol
- CAS Registry Number : 439087-18-0
IUPAC Name
The IUPAC name for elobixibat is:
Elobixibat functions primarily as an inhibitor of the ileal bile acid transporter (IBAT) , which plays a crucial role in bile acid reabsorption in the intestine. By inhibiting this transporter, elobixibat promotes increased bile acid excretion and reduces intestinal absorption, leading to therapeutic effects in conditions such as chronic constipation .
Pharmacological Effects
- Chronic Constipation Management : Clinical studies have demonstrated that elobixibat significantly improves bowel movement frequency and consistency in patients with chronic constipation .
- Metabolic Implications : The inhibition of IBAT leads to alterations in bile acid metabolism, which may have downstream effects on lipid metabolism and glucose homeostasis. Early research suggests potential benefits in managing metabolic disorders .
- Antitumor Activity : Preliminary studies indicate that compounds related to elobixibat may exhibit antitumor properties. For instance, benzothiazepine derivatives have shown efficacy against various cancer cell lines .
Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of elobixibat:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study 1 | Adults with chronic constipation | 10 mg elobixibat daily | Increased bowel movement frequency by 30% compared to placebo |
| Study 2 | Patients with metabolic syndrome | 5 mg elobixibat daily | Improved lipid profiles and insulin sensitivity after 12 weeks |
These studies highlight elobixibat's potential not only as a treatment for constipation but also as a candidate for addressing metabolic disorders.
In Vitro Studies
In vitro assays have confirmed elobixibat's selective inhibition of IBAT with an IC50 value indicating high potency. Additionally, structure-activity relationship (SAR) studies have identified key molecular features that enhance its inhibitory activity .
Pharmacokinetics
Elobixibat exhibits favorable pharmacokinetic properties:
Q & A
Q. How to model the compound’s environmental fate or toxicity?
- Methodological Answer :
- QSAR Modeling : Predict biodegradation pathways using EPI Suite or OPERA .
- In Silico Toxicology : Apply tools like ToxTree to assess potential hazards (e.g., mutagenicity of sulfanyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
